Méthanesulfonate de 2-(oxan-2-yl)éthyle

Vue d'ensemble

Description

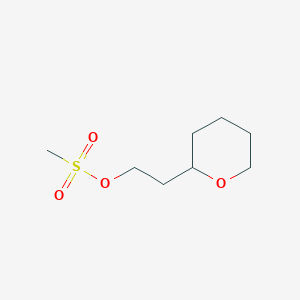

2-(Oxan-2-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C8H16O4S and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Oxan-2-yl)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-2-yl)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Amélioration des plantes et tolérance au stress abiotique

Méthanesulfonate de 2-(oxan-2-yl)éthyle: est utilisé en science végétale comme agent d'éthylation pour induire des mutations, processus crucial dans la mutagenèse EMS. Cette technique est essentielle pour générer la diversité génétique, permettant aux chercheurs d'identifier les gènes responsables de la tolérance accrue au stress abiotique chez les plantes . En modifiant le matériel génétique, les scientifiques peuvent étudier les effets de ces mutations sur le développement des plantes et les réponses au stress, ouvrant la voie à la sélection de cultures plus résistantes aux contraintes environnementales.

Recherche génétique

Dans le domaine de la recherche génétique, ce composé sert de mutagène pour créer des modifications génétiques contrôlées. Ces modifications sont essentielles pour comprendre les fonctions des gènes et les interactions au sein du génome d'un organisme. La capacité d'induire des mutations spécifiques permet une analyse détaillée de l'expression et de la régulation des gènes, contribuant à notre compréhension des processus biologiques complexes.

Pharmacologie

En recherche pharmacologique, le This compound est pertinent dans l'étude de la génotoxicité. Il est utilisé pour comprendre les mécanismes de dommages et de réparation de l'ADN, ainsi que les effets génotoxiques potentiels de nouveaux composés pharmaceutiques. Ces connaissances sont cruciales pour évaluer l'innocuité des nouveaux médicaments et pour développer des stratégies visant à minimiser les risques génotoxiques .

Science environnementale

Ce produit chimique est également appliqué en science environnementale pour étudier l'impact des mutagènes sur les écosystèmes. Les chercheurs peuvent évaluer les risques et les effets potentiels de l'exposition aux produits chimiques sur divers organismes, ce qui est essentiel pour les évaluations des risques environnementaux et pour la formulation de réglementations visant à protéger les écosystèmes .

Science des matériaux

En science des matériaux, le This compound peut être utilisé pour modifier les propriétés des matériaux au niveau moléculaire. En introduisant des mutations dans le matériel génétique de micro-organismes ou de plantes qui produisent des matériaux comme les biopolymères, les chercheurs peuvent explorer de nouvelles propriétés des matériaux et potentiellement développer des matériaux aux caractéristiques améliorées .

Biochimie

Enfin, en biochimie, le rôle de ce composé en tant que mutagène est significatif pour l'étude des fonctions enzymatiques et des voies métaboliques. En induisant des mutations, les biochimistes peuvent enquêter sur les effets sur les activités enzymatiques et les interactions, ce qui est essentiel pour comprendre les bases biochimiques des maladies et pour le développement de thérapies ciblées .

Mécanisme D'action

Target of Action

2-(Oxan-2-yl)ethyl methanesulfonate is a biological alkylating agent . The primary targets of this compound are the genetic material of an organism, specifically the DNA.

Mode of Action

The compound interacts with its targets by undergoing fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the modification of the genetic material of the organism.

Biochemical Pathways

The compound affects the biochemical pathways related to DNA repair and replication. It induces point and segment mutations, which are believed to be caused by mutagenic DNA alterations . These alterations result in occasional base-pairing mistakes .

Pharmacokinetics

Given its molecular weight of 20828 , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of mutations in the DNA of the organism. This can lead to changes in the genetic material, potentially affecting the organism’s phenotype.

Propriétés

IUPAC Name |

2-(oxan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOPBDFZAZNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.